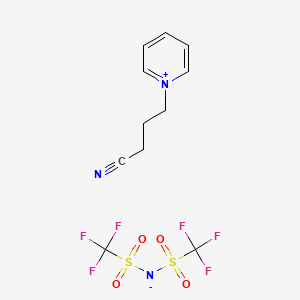
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in carbon-carbon coupling reactions such as Suzuki and Stille coupling reactions . It is a relatively low-cost ionic liquid designed to improve catalyst retention and has been evaluated for its effectiveness in these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide typically involves the alkylation of pyridine with 3-bromopropionitrile, followed by anion exchange with bis(trifluoromethanesulfonyl)imide . The reaction conditions often include the use of solvents such as dichloromethane and water, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is particularly known for its role in substitution reactions, especially in carbon-carbon coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, as well as various oxidizing and reducing agents depending on the desired reaction . The conditions for these reactions typically involve moderate temperatures and the use of solvents such as dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide exerts its effects involves its ability to stabilize transition states and intermediates in chemical reactions . The molecular targets and pathways involved include interactions with metal catalysts and organic substrates, facilitating efficient and selective reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide include:
- 1-Methyl-1-propylpiperidinium bis(trifluoromethanesulfonyl)imide
- 1-Allyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Uniqueness
What sets this compound apart from these similar compounds is its nitrile functionality, which enhances its ability to stabilize transition states and intermediates in chemical reactions . This makes it particularly effective in carbon-carbon coupling reactions, where catalyst retention and reaction efficiency are critical .
Properties
CAS No. |
820972-37-0 |
|---|---|
Molecular Formula |
C11H11F6N3O4S2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-pyridin-1-ium-1-ylbutanenitrile |
InChI |
InChI=1S/C9H11N2.C2F6NO4S2/c10-6-2-5-9-11-7-3-1-4-8-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1,3-4,7-8H,2,5,9H2;/q+1;-1 |
InChI Key |
JOZMARQATICSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















